molecular formula C13H13NO3 B11878209 Ethyl 6-methoxyisoquinoline-1-carboxylate

Ethyl 6-methoxyisoquinoline-1-carboxylate

Cat. No.: B11878209
M. Wt: 231.25 g/mol
InChI Key: SUNUOOVAHUKYDI-UHFFFAOYSA-N
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Description

Ethyl 6-methoxyisoquinoline-1-carboxylate: is an organic compound with the molecular formula C₁₃H₁₃NO₃ It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methoxyisoquinoline-1-carboxylate typically involves the esterification of 6-methoxyisoquinoline-1-carboxylic acid. One common method includes the reaction of 6-methoxyisoquinoline-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methoxyisoquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-methoxyisoquinoline-1-carboxylic acid, while reduction may produce 6-methoxyisoquinoline-1-methanol.

Scientific Research Applications

Chemistry: Ethyl 6-methoxyisoquinoline-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new molecules.

Biology: In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxyisoquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure and functional groups present in the compound.

Comparison with Similar Compounds

  • 6-methoxyisoquinoline-1-carboxylic acid
  • 6-methoxyisoquinoline
  • Ethyl isoquinoline-1-carboxylate

Comparison: Ethyl 6-methoxyisoquinoline-1-carboxylate is unique due to the presence of both the ethyl ester and methoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity compared to its analogs. For example, the methoxy group can influence the compound’s electronic properties, while the ethyl ester group affects its solubility and reactivity in esterification and hydrolysis reactions.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 6-methoxyisoquinoline-1-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)12-11-5-4-10(16-2)8-9(11)6-7-14-12/h4-8H,3H2,1-2H3

InChI Key

SUNUOOVAHUKYDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1C=CC(=C2)OC

Origin of Product

United States

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